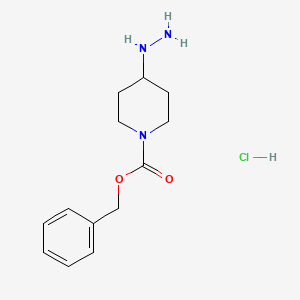

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride typically involves a multi-step reaction. One common method includes the following steps :

Stage 1: Benzyl 4-oxo-1-piperidinecarboxylate is reacted with hydrazine hydrate in methanol at 50°C for 30 minutes.

Stage 2: The resulting product is then treated with sodium tetrahydroborate in methanol at 50°C for 18 hours.

The reaction yields Benzyl 4-hydrazinylpiperidine-1-carboxylate as a clear oil with a yield of approximately 58% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories under controlled conditions to ensure purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced using sodium tetrahydroborate.

Substitution: It can participate in substitution reactions, particularly involving the hydrazinyl group.

Common Reagents and Conditions

Hydrazine Hydrate: Used in the initial reaction stage with benzyl 4-oxo-1-piperidinecarboxylate.

Sodium Tetrahydroborate: Employed in the reduction step to form the final product.

Major Products Formed

The primary product formed from these reactions is Benzyl 4-hydrazinylpiperidine-1-carboxylate, which can be further processed to obtain its hydrochloride salt .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is synthesized through a multi-step reaction involving benzyl 4-oxo-1-piperidinecarboxylate and hydrazine hydrate. The synthesis typically occurs in methanol at elevated temperatures, followed by reduction using sodium tetrahydroborate, yielding the hydrochloride salt with a molecular formula of C13H20ClN3O2 and a molecular weight of 285.77 g/mol .

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Medicinal Chemistry

- Antiparasitic Activity : Research indicates that this compound may have applications in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. Derivatives of piperidine compounds have demonstrated trypanocidal activity against intracellular forms of T. cruzi, with some showing significant selectivity over human cells .

| Compound | pIC50 (T. cruzi) | Selectivity Index (T. cruzi/MRC-5) |

|---|---|---|

| Benzyl 4-hydrazinylpiperidine-1-carboxylate | 6.4 | 16 |

| NPD-0227 (reference compound) | 6.0 | 20 |

Chemical Biology

- Building Block for Drug Development : The compound serves as a crucial building block in the synthesis of various heterocyclic compounds, which are often used in drug development . Its unique hydrazinyl group allows for specific chemical modifications that can enhance biological activity.

Structure-Activity Relationship Studies

- A study published in Frontiers in Chemistry explored the structure-activity relationships of N-substituted piperidines, including Benzyl 4-hydrazinylpiperidine-1-carboxylate, highlighting its potential efficacy against T. cruzi amastigotes and its moderate cytotoxic effects on human cells .

Therapeutic Applications

Research has suggested potential therapeutic applications for this compound beyond antiparasitic activity:

- Oncology : As a lead compound for developing new drugs targeting cancer cells.

- Infectious Diseases : Investigated for its interactions with various biological targets, potentially leading to novel treatments for infectious diseases .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

1-Benzyl-4-hydroxypiperidine: Another piperidine derivative used in similar research applications.

Benzyl 4-hydroxy-1-piperidinecarboxylate: A related compound with hydroxyl functionality.

Uniqueness

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is unique due to its hydrazinyl group, which allows for specific chemical modifications and interactions that are not possible with other similar compounds .

Actividad Biológica

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step reaction involving benzyl 4-oxo-1-piperidinecarboxylate and hydrazine hydrate. The synthesis typically occurs in methanol at elevated temperatures, followed by reduction using sodium tetrahydroborate. The overall yield of this synthesis process is approximately 58%.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It has shown potential as a building block for the development of novel therapeutic agents, particularly due to its unique hydrazinyl group which allows for specific chemical modifications .

Therapeutic Applications

Research indicates that this compound may have applications in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. Studies have demonstrated that derivatives of piperidine compounds exhibit trypanocidal activity against intracellular forms of T. cruzi, with some showing significant selectivity over human cells .

In Vitro Studies

A study published in Frontiers in Chemistry investigated the structure-activity relationship (SAR) of N-substituted piperidines, including Benzyl 4-hydrazinylpiperidine-1-carboxylate. The compound was tested for its efficacy against T. cruzi amastigotes and showed promising results with a selectivity index indicating lower toxicity to human cells (MRC-5 fibroblasts) compared to the target parasite .

| Compound | pIC50 (T. cruzi) | Selectivity Index (T. cruzi/MRC-5) |

|---|---|---|

| Benzyl 4-hydrazinylpiperidine-1-carboxylate | 6.4 | 16 |

| NPD-0227 (reference compound) | 6.0 | 20 |

This table illustrates the comparative efficacy of Benzyl 4-hydrazinylpiperidine-1-carboxylate against T. cruzi.

Cytotoxicity Assessment

In addition to its antiparasitic properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound exhibited moderate cytotoxic effects on MRC-5 cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives that have been studied for similar biological activities:

| Compound | Activity Type | Reference |

|---|---|---|

| Benzyl 4-hydroxy-1-piperidinecarboxylate | P2Y12 antagonism | |

| Benznidazole | Chagas disease treatment | |

| NPD-0227 | Trypanocidal activity |

This comparison highlights the diverse applications of piperidine derivatives in medicinal chemistry.

Propiedades

IUPAC Name |

benzyl 4-hydrazinylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.ClH/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,15H,6-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSNEAWYMAVRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NN)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737270 | |

| Record name | Benzyl 4-hydrazinylpiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916831-70-4 | |

| Record name | Benzyl 4-hydrazinylpiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.